POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)

Catalog No.
S1831665
CAS No.
136445-69-7
M.F
C15H14N2O
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)

CAS Number

136445-69-7

Product Name

POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)

Molecular Formula

C15H14N2O

Molecular Weight

0

Drug Delivery Systems:

  • The amphiphilic nature of PVP-g-tricontene, with its hydrophilic PVP block and hydrophobic tricontene block, makes it a promising candidate for designing drug delivery systems. The hydrophilic block can interact with water and biological fluids, while the hydrophobic block can encapsulate hydrophobic drugs. This allows for controlled release and improved bioavailability of drugs [].

Gene Delivery:

  • Similar to drug delivery, PVP-g-tricontene's ability to form micelles with hydrophobic cores and hydrophilic shells makes it suitable for gene delivery applications. The micelles can encapsulate and protect genetic material (DNA or RNA) for efficient delivery into cells [].

Nanocarriers for Bioactive Compounds:

  • Researchers are exploring PVP-g-tricontene as a nanocarrier for various bioactive compounds. Its ability to form stable nanoparticles and its good biocompatibility make it a potential carrier for vitamins, antioxidants, and other therapeutic agents [].

Material Science Applications:

  • The film-forming properties of PVP-g-tricontene are being investigated for applications in material science. It can potentially be used in coatings, membranes, and other materials that require good film-forming characteristics [].

Cosmetics and Personal Care Products:

  • While not strictly scientific research, some studies have explored the use of PVP-g-tricontene in cosmetics and personal care products due to its film-forming, waterproofing, and wear-proofing properties [].

Important Note:

  • Research on PVP-g-tricontene is still in its early stages. More studies are needed to fully understand its potential and optimize its use for various scientific applications.

Poly(1-vinylpyrrolidone)-graft-(1-triacontene) is a synthetic polymer characterized by its unique structure, which combines the properties of poly(1-vinylpyrrolidone) and long-chain hydrocarbon (1-triacontene). This compound is notable for its film-forming capabilities, waterproofing, and wear resistance. It exhibits oil solubility and is utilized in various applications due to its surface activity and barrier properties. The molecular formula of this compound is C17H24N8O6C_{17}H_{24}N_{8}O_{6} with a molecular weight of approximately 436.42 g/mol .

The synthesis of Poly(1-vinylpyrrolidone)-graft-(1-triacontene) typically involves radical polymerization techniques. The reaction begins with the polymerization of 1-vinylpyrrolidone, followed by the grafting of 1-triacontene onto the polymer backbone. This process can be facilitated by using initiators that generate free radicals, promoting the formation of covalent bonds between the two components.

The general reaction can be represented as follows:

Poly 1 vinylpyrrolidone +1 triaconteneInitiatorPoly 1 vinylpyrrolidone graft 1 triacontene \text{Poly 1 vinylpyrrolidone }+\text{1 triacontene}\xrightarrow{\text{Initiator}}\text{Poly 1 vinylpyrrolidone graft 1 triacontene }

Poly(1-vinylpyrrolidone)-graft-(1-triacontene) exhibits several biological activities, particularly in pharmaceutical and cosmetic formulations. Its film-forming properties make it an effective agent for drug delivery systems, providing controlled release of active compounds. Additionally, it has been noted for its biocompatibility and ability to enhance skin hydration when used in topical applications .

The synthesis methods for Poly(1-vinylpyrrolidone)-graft-(1-triacontene) primarily involve:

  • Radical Polymerization: This method utilizes free radical initiators to facilitate the polymerization of 1-vinylpyrrolidone followed by the grafting process with 1-triacontene.
  • Controlled Radical Polymerization Techniques: Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) can be employed to achieve better control over molecular weight and polydispersity.
  • Solvent-Free Processes: Recent advancements have led to solvent-free methods that enhance environmental sustainability during synthesis.

Poly(1-vinylpyrrolidone)-graft-(1-triacontene) finds applications across various fields:

  • Cosmetics: Used as a film former and moisture-retaining agent in skin creams and lotions.
  • Pharmaceuticals: Acts as a binder and stabilizer in drug formulations.
  • Coatings: Employed in protective coatings due to its water resistance and durability.
  • Agriculture: Utilized as a dispersant for agrochemicals.

Studies on the interactions of Poly(1-vinylpyrrolidone)-graft-(1-triacontene) with biological systems have shown that it can enhance the solubility and bioavailability of poorly soluble drugs. Its compatibility with various excipients makes it a versatile component in formulation science. Interaction studies often focus on its behavior in aqueous environments, assessing its ability to form stable complexes with active pharmaceutical ingredients.

Several compounds share similarities with Poly(1-vinylpyrrolidone)-graft-(1-triacontene), including:

  • Poly(ethylene glycol): Known for its hydrophilicity and use in drug delivery.
  • Poly(acrylic acid): Exhibits excellent film-forming properties but differs in hydrophilicity.
  • Poly(vinyl alcohol): Similar in structure but lacks the grafted hydrocarbon chain, affecting its solubility characteristics.

Comparison Table

CompoundKey PropertiesUnique Features
Poly(1-vinylpyrrolidone)Biocompatible, film-formingGrafted hydrocarbon enhances oil solubility
Poly(ethylene glycol)Hydrophilic, soluble in waterPrimarily used for hydrophilic applications
Poly(acrylic acid)Excellent film-former, pH-sensitiveLacks hydrophobic character
Poly(vinyl alcohol)Water-soluble, biodegradableDoes not possess grafted hydrocarbon

Poly(1-vinylpyrrolidone)-graft-(1-triacontene) stands out due to its combination of hydrophilic and hydrophobic properties, making it particularly useful in diverse applications where both water resistance and biocompatibility are required.

Dates

Modify: 2023-08-15

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